Cas no 2229231-35-8 (2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile)

2-(3-Bromo-2-methoxyphenyl)-2-methylpropanenitrile is a brominated aromatic nitrile compound featuring a methoxy substituent and a sterically hindered tertiary carbon center. Its molecular structure, combining an electron-withdrawing nitrile group with an electron-donating methoxy group, makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceuticals. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The steric hindrance from the 2-methylpropanenitrile moiety can influence regioselectivity in subsequent transformations. This compound is valued for its stability under standard conditions and its utility in medicinal chemistry and agrochemical research, where modified phenyl frameworks are often required.
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile structure
2229231-35-8 structure
商品名:2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
CAS番号:2229231-35-8
MF:C11H12BrNO
メガワット:254.12308216095
CID:6290852
PubChem ID:165796575

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
    • EN300-1938710
    • 2229231-35-8
    • インチ: 1S/C11H12BrNO/c1-11(2,7-13)8-5-4-6-9(12)10(8)14-3/h4-6H,1-3H3
    • InChIKey: ZQLBKNRWBCMTCU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1OC)C(C#N)(C)C

計算された属性

  • せいみつぶんしりょう: 253.01023g/mol
  • どういたいしつりょう: 253.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 33Ų

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938710-0.25g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
0.25g
$723.0 2023-09-17
Enamine
EN300-1938710-2.5g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
2.5g
$1539.0 2023-09-17
Enamine
EN300-1938710-1.0g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
1g
$785.0 2023-05-31
Enamine
EN300-1938710-5g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
5g
$2277.0 2023-09-17
Enamine
EN300-1938710-0.05g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
0.05g
$660.0 2023-09-17
Enamine
EN300-1938710-0.1g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
0.1g
$691.0 2023-09-17
Enamine
EN300-1938710-0.5g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
0.5g
$754.0 2023-09-17
Enamine
EN300-1938710-10.0g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
10g
$3376.0 2023-05-31
Enamine
EN300-1938710-5.0g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
5g
$2277.0 2023-05-31
Enamine
EN300-1938710-1g
2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile
2229231-35-8
1g
$785.0 2023-09-17

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile 関連文献

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrileに関する追加情報

Introduction to 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile (CAS No. 2229231-35-8)

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile, identified by its CAS number 2229231-35-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitrile derivatives, characterized by the presence of a cyano group (-CN) attached to an aromatic or heterocyclic ring system. The structural features of this molecule, particularly the combination of a bromo substituent at the 3-position and a methoxy group at the 2-position of the phenyl ring, along with the nitrile functionality and a branched alkyl side chain, make it a versatile intermediate in synthetic chemistry.

The bromo and methoxy substituents on the phenyl ring introduce unique electronic and steric properties, which can influence its reactivity in various chemical transformations. The nitrile group serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules through nucleophilic addition or reduction reactions. Additionally, the branched alkyl side chain, specifically the isobutyl group in this case, contributes to the overall solubility and bioavailability profile of derivatives derived from this compound.

In recent years, there has been growing interest in developing novel pharmacophores that incorporate both aromatic and aliphatic moieties to enhance biological activity. The structural motif of 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile aligns well with this trend, as it combines aromaticity with a lipophilic side chain. Such structural features are often exploited in drug discovery efforts to achieve optimal pharmacokinetic properties, including improved solubility and membrane permeability.

One of the most compelling aspects of this compound is its potential as a building block for medicinal chemistry applications. The presence of both electrophilic and nucleophilic centers allows for diverse synthetic pathways, enabling chemists to construct complex scaffolds with tailored biological activities. For instance, the cyano group can be converted into amides, carboxylic acids, or tetrazoles, while the aromatic ring can undergo further substitutions or coupling reactions. These transformations make it an invaluable reagent in the synthesis of small molecule libraries for high-throughput screening.

Recent advancements in computational chemistry have also highlighted the significance of molecular descriptors derived from structures like 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile. Machine learning models trained on large datasets have demonstrated that specific structural features, such as halogen substituents and nitrile groups, correlate strongly with certain biological activities. This has led to an increased focus on designing molecules that incorporate these motifs to predictably modulate biological pathways.

The pharmaceutical industry has been particularly interested in developing treatments for neurological disorders, where modulation of neurotransmitter systems is crucial. Compounds like 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile have shown promise as intermediates in synthesizing novel ligands for neurotransmitter receptors. For example, derivatives containing similar structural motifs have been investigated for their potential as monoamine oxidase (MAO) inhibitors or serotonin receptor modulators. The ability to fine-tune these interactions through structural modifications makes this class of compounds particularly attractive for drug development.

Another area where this compound has found utility is in materials science and polymer chemistry. The combination of an aromatic ring with functional groups like nitriles and bromides allows for controlled polymerization reactions, leading to materials with specific mechanical and thermal properties. Researchers have explored using derivatives of 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile as monomers in constructing advanced polymers for applications ranging from coatings to electronic materials.

The synthesis of 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined these processes, making it more feasible to produce this compound on a larger scale. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the phenyl ring efficiently.

The role of CAS No. 2229231-35-8 in academic research cannot be overstated. It serves as a reference point for scientists investigating novel synthetic pathways and biological activities. Many research papers published in leading journals over the past decade have cited this compound as a key intermediate or starting material in their studies. This underscores its importance as a tool compound in both industrial and academic settings.

In conclusion, 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile (CAS No. 2229231-35-8) represents a fascinating example of how structural complexity can be leveraged to develop compounds with diverse applications across multiple fields. Its unique combination of functional groups makes it an excellent candidate for further exploration in drug discovery, materials science, and catalysis. As research continues to uncover new synthetic methods and applications for this compound, its significance is expected to grow even further.

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